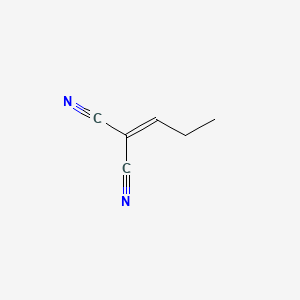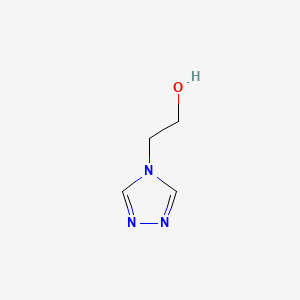![molecular formula C7H5N3O2S B1295879 4-ニトロベンゾ[d]チアゾール-2-アミン CAS No. 6973-51-9](/img/structure/B1295879.png)
4-ニトロベンゾ[d]チアゾール-2-アミン
概要
説明
4-Nitrobenzo[d]thiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a nitro group at the 4-position and an amino group at the 2-position of the benzothiazole ring significantly influences its chemical properties and reactivity.
科学的研究の応用
4-Nitrobenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: It is used in the development of advanced materials, including dyes, pigments, and polymers, due to its unique electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
作用機序
Target of Action
Thiazole derivatives, which include 4-nitrobenzo[d]thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target involved.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
4-Nitrobenzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory response . The interaction between 4-Nitrobenzo[d]thiazol-2-amine and these enzymes involves the binding of the compound to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making 4-Nitrobenzo[d]thiazol-2-amine a potential anti-inflammatory agent.
Cellular Effects
The effects of 4-Nitrobenzo[d]thiazol-2-amine on various types of cells and cellular processes have been extensively studied. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Nitrobenzo[d]thiazol-2-amine has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, 4-Nitrobenzo[d]thiazol-2-amine can suppress the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of 4-Nitrobenzo[d]thiazol-2-amine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of target enzymes, such as COX-1 and COX-2, leading to enzyme inhibition . Additionally, 4-Nitrobenzo[d]thiazol-2-amine can interact with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . These interactions collectively contribute to the compound’s anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrobenzo[d]thiazol-2-amine have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods In vitro studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways, while in vivo studies have demonstrated its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 4-Nitrobenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, 4-Nitrobenzo[d]thiazol-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential toxicity.
Metabolic Pathways
4-Nitrobenzo[d]thiazol-2-amine is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of 4-Nitrobenzo[d]thiazol-2-amine with these metabolic enzymes can influence its overall pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 4-Nitrobenzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the distribution of 4-Nitrobenzo[d]thiazol-2-amine, affecting its localization and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Nitrobenzo[d]thiazol-2-amine plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 4-Nitrobenzo[d]thiazol-2-amine to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[d]thiazol-2-amine typically involves the nitration of benzo[d]thiazol-2-amine. One common method is as follows:
Nitration Reaction: Benzo[d]thiazol-2-amine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure 4-Nitrobenzo[d]thiazol-2-amine.
Industrial Production Methods
Industrial production of 4-Nitrobenzo[d]thiazol-2-amine may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography or crystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Nitrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nitrating Agents: Concentrated sulfuric acid and nitric acid.
Solvents: Ethanol, methanol, and other polar solvents.
Major Products Formed
Reduction: 4-Aminobenzo[d]thiazol-2-amine.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Benzo[d]thiazol-2-amine: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Aminobenzo[d]thiazol-2-amine: Formed by the reduction of 4-Nitrobenzo[d]thiazol-2-amine, with distinct reactivity and applications.
2-Amino-5-nitrobenzo[d]thiazole: Similar structure but with the nitro group at a different position, leading to variations in reactivity and biological activity.
Uniqueness
4-Nitrobenzo[d]thiazol-2-amine is unique due to the presence of both a nitro group and an amino group on the benzothiazole ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry, materials science, and agrochemicals.
特性
IUPAC Name |
4-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJFCKUPMJFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286039 | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6973-51-9 | |
| Record name | 6973-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















